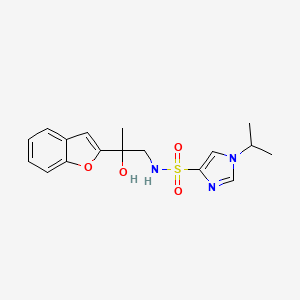

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

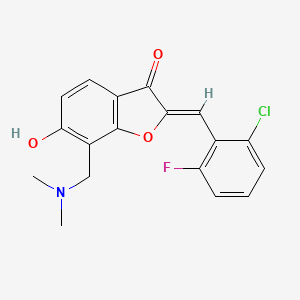

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Benzofuran derivatives are found in many natural products and have a wide range of biological and pharmacological applications . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, one method involves the reaction of 2-acetylbenzofuran with Grignard reagents . Another method involves the reaction of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine .

Molecular Structure Analysis

The molecular structure of benzofuran consists of a benzene ring fused to a furan ring . The general formula of a benzofuran compound is C8H5O .

Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can react with Grignard reagents to form alkoxide intermediates, which can form either 2-substituted benzo[b]furans via a [1,2]-aryl migration or 3-substituted benzo[b]furans via a direct cyclization and dehydration sequence .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, 2-acetylbenzofuran has a molecular weight of 160.17 g/mol .

Scientific Research Applications

Antibiotic Degradation

Sulfonamide antibiotics, including derivatives similar to the compound , have been studied for their environmental persistence and the development of resistance. Research has identified novel microbial strategies for eliminating these compounds, such as ipso-hydroxylation followed by fragmentation, which could be crucial for mitigating antibiotic resistance propagation (Ricken et al., 2013).

Organic Synthesis

The compound belongs to a class of chemicals that have been explored for their utility in organic synthesis. Studies have demonstrated their roles in the synthesis of heterocyclic compounds, offering pathways to a broad range of bioactive molecules. This includes the development of one-pot synthesis methods for creating N-substituted sulfonamides and related heterocyclic compounds, highlighting their importance in medicinal chemistry (Rozentsveig et al., 2013).

Environmental Chemistry

Sulfonamide compounds have been the subject of environmental chemistry studies, focusing on their degradation mechanisms in aquatic environments. This research is essential for understanding how to reduce the environmental impact of sulfonamide antibiotics and other related compounds (Kim et al., 2015).

Bioactive Compound Development

Sulfonamides, including those structurally related to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide, have been explored for their potential as bioactive compounds. This includes their role in the development of new drugs with antimicrobial, antifungal, and antitumor activities. The versatility of sulfonamides in medicinal chemistry allows for the creation of compounds with a broad spectrum of biological activities (Hafez et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with improved biological activities and fewer side effects .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-12(2)20-9-16(18-11-20)25(22,23)19-10-17(3,21)15-8-13-6-4-5-7-14(13)24-15/h4-9,11-12,19,21H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUXLBMHTCXELW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)

![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)

![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)

![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)

![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)